N-(2,1,3-benzothiadiazol-5-yl)thiomorpholine-4-carboxamide
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Overview
Description
N-(2,1,3-benzothiadiazol-5-yl)thiomorpholine-4-carboxamide: is a compound that belongs to the class of benzothiadiazole derivatives. Benzothiadiazole derivatives are known for their strong electron-withdrawing properties, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,1,3-benzothiadiazol-5-yl)thiomorpholine-4-carboxamide typically involves the reaction of 2,1,3-benzothiadiazole with thiomorpholine-4-carboxamide under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process. Common methods include diazo-coupling, Knoevenagel condensation, and Biginelli reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: N-(2,1,3-benzothiadiazol-5-yl)thiomorpholine-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the electron-withdrawing nature of the benzothiadiazole moiety .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(2,1,3-benzothiadiazol-5-yl)thiomorpholine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of photoluminescent compounds and organic light-emitting diodes.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of organic solar cells and organic field-effect transistors.
Mechanism of Action
The mechanism of action of N-(2,1,3-benzothiadiazol-5-yl)thiomorpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The benzothiadiazole moiety’s electron-withdrawing properties play a crucial role in its activity. It can interact with enzymes and proteins, leading to inhibition or modulation of their functions .
Comparison with Similar Compounds
2,1,3-Benzothiadiazole: A core structure used in various derivatives with similar electron-withdrawing properties.
N-(2,1,3-Benzothiadiazol-5-yl)-2-thiophenecarboxamide: Another derivative with comparable applications in photoluminescent compounds.
Uniqueness: N-(2,1,3-benzothiadiazol-5-yl)thiomorpholine-4-carboxamide stands out due to its unique combination of the benzothiadiazole moiety and thiomorpholine-4-carboxamide, which enhances its chemical stability and reactivity. This makes it particularly valuable in applications requiring high-performance materials .
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-5-yl)thiomorpholine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS2/c16-11(15-3-5-17-6-4-15)12-8-1-2-9-10(7-8)14-18-13-9/h1-2,7H,3-6H2,(H,12,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRHFUOALINSGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)NC2=CC3=NSN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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